

# 3-(2,3-Dihydroxyphenyl)propanoic acid CAS number 3714-73-6

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## Compound of Interest

Compound Name: 3-(2,3-Dihydroxyphenyl)propanoic acid

Cat. No.: B139283

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An In-depth Technical Guide on **3-(2,3-Dihydroxyphenyl)propanoic Acid** (CAS: 3714-73-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3-(2,3-Dihydroxyphenyl)propanoic acid** is a known chemical entity. However, detailed experimental data regarding its specific synthesis, comprehensive spectroscopic analysis, and precise biological mechanisms of action are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established chemical principles, data from structurally related compounds, and predicted analytical characteristics.

## Introduction

**3-(2,3-Dihydroxyphenyl)propanoic acid**, also known as 2,3-dihydroxyhydrocinnamic acid, is a phenolic acid belonging to the catechol family. Its structure, featuring a dihydroxyphenyl group attached to a propanoic acid chain, suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are characteristic of many phenolic compounds. This document serves as a technical resource, consolidating available information and providing detailed proposed experimental protocols and predicted data to facilitate further research and development involving this compound.

## Physicochemical Properties

The fundamental physicochemical properties of **3-(2,3-Dihydroxyphenyl)propanoic acid** are summarized in the table below. This information is compiled from established chemical databases.<sup>[1]</sup>

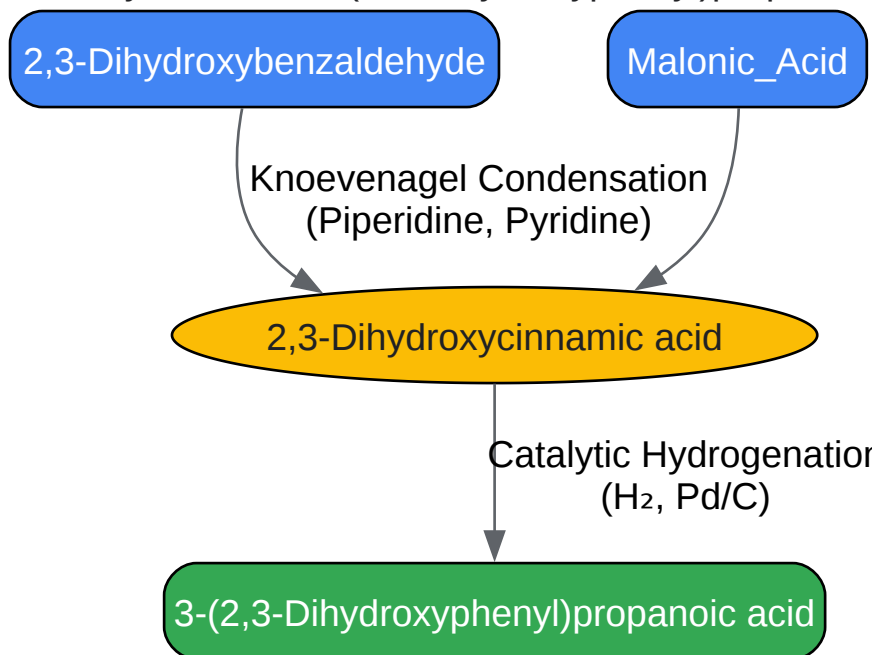
Property	Value	Source
CAS Number	3714-73-6	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	PubChem <sup>[1]</sup>
Molecular Weight	182.17 g/mol	PubChem <sup>[1]</sup>
IUPAC Name	3-(2,3-dihydroxyphenyl)propanoic acid	PubChem <sup>[1]</sup>
SMILES	<chem>C1=CC(=C(C(=C1)O)O)CCC(=O)O</chem>	PubChem <sup>[1]</sup>
Predicted LogP	1.1 - 1.3	Various sources
Predicted pKa	~4.5 (carboxylic acid), ~9.5 (phenolic OH)	Chemicalize

## Synthesis

A detailed experimental protocol for the synthesis of **3-(2,3-Dihydroxyphenyl)propanoic acid** is not readily available. However, a plausible and efficient two-step synthetic route can be proposed based on well-established organic chemistry reactions: a Knoevenagel condensation followed by catalytic hydrogenation.

## Proposed Synthetic Pathway

## Proposed Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid



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A two-step synthesis of **3-(2,3-Dihydroxyphenyl)propanoic acid**.

## Experimental Protocols

This protocol is adapted from general procedures for Knoevenagel condensation involving phenolic aldehydes and malonic acid.[2][3]

- Reagents and Equipment:
  - 2,3-Dihydroxybenzaldehyde
  - Malonic acid
  - Pyridine (solvent)
  - Piperidine (catalyst)
  - Round-bottom flask with reflux condenser
  - Heating mantle

- Magnetic stirrer
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)
- Rotary evaporator
- Procedure:
  1. In a round-bottom flask, dissolve 1 equivalent of 2,3-dihydroxybenzaldehyde in a minimal amount of pyridine.
  2. Add 1.5 equivalents of malonic acid to the solution.
  3. Add a catalytic amount of piperidine (approximately 0.1 equivalents).
  4. Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  5. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
  6. Filter the crude product and wash with cold water.
  7. For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

This protocol is based on standard procedures for the reduction of  $\alpha,\beta$ -unsaturated carboxylic acids.<sup>[4][5]</sup>

- Reagents and Equipment:
  - 2,3-Dihydroxycinnamic acid
  - Palladium on carbon (10% Pd/C) catalyst

- Ethanol or Methanol (solvent)
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
- Celite or another filter aid
- Procedure:
  1. Dissolve the synthesized 2,3-dihydroxycinnamic acid in a suitable solvent such as ethanol in a hydrogenation flask.
  2. Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
  3. Seal the flask and purge the system with hydrogen gas.
  4. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
  5. Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.
  6. Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
  7. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.
  8. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude **3-(2,3-dihydroxyphenyl)propanoic acid**.
  9. The product can be further purified by recrystallization if necessary.

## Spectroscopic Data (Predicted and Expected)

As experimental spectra for **3-(2,3-dihydroxyphenyl)propanoic acid** are not readily available, this section provides predicted NMR data and expected characteristics for MS and IR spectra based on the compound's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. Predictions are based on computational models and analysis of similar structures.

Predicted  $^1\text{H}$  NMR Data (in DMSO- $\text{d}_6$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	-COOH
~8.8	br s	1H	Ar-OH
~8.6	br s	1H	Ar-OH
~6.65	t, $J \approx 7.8$ Hz	1H	Ar-H
~6.55	d, $J \approx 7.6$ Hz	1H	Ar-H
~6.45	d, $J \approx 8.0$ Hz	1H	Ar-H
~2.75	t, $J \approx 7.5$ Hz	2H	-CH <sub>2</sub> -Ar
~2.50	t, $J \approx 7.5$ Hz	2H	-CH <sub>2</sub> -COOH

Predicted  $^{13}\text{C}$  NMR Data (in DMSO- $\text{d}_6$ , 100 MHz)

Chemical Shift (ppm)	Assignment
~174.0	-COOH
~145.5	Ar-C-OH
~144.0	Ar-C-OH
~128.0	Ar-C
~120.0	Ar-CH
~118.5	Ar-CH
~115.0	Ar-CH
~35.0	-CH <sub>2</sub> -COOH
~25.0	-CH <sub>2</sub> -Ar

## Mass Spectrometry (MS)

The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the following key fragments:

m/z	Proposed Fragment
182	[M] <sup>+</sup> (Molecular Ion)
136	[M - H <sub>2</sub> O - CO] <sup>+</sup>
123	[M - COOH - H <sub>2</sub> O] <sup>+</sup> or benzylic cleavage fragment
107	Loss of the propanoic acid side chain

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic -OH
3300-2500 (very broad)	O-H stretch	Carboxylic acid -OH
~1700	C=O stretch	Carboxylic acid
1600-1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Phenol

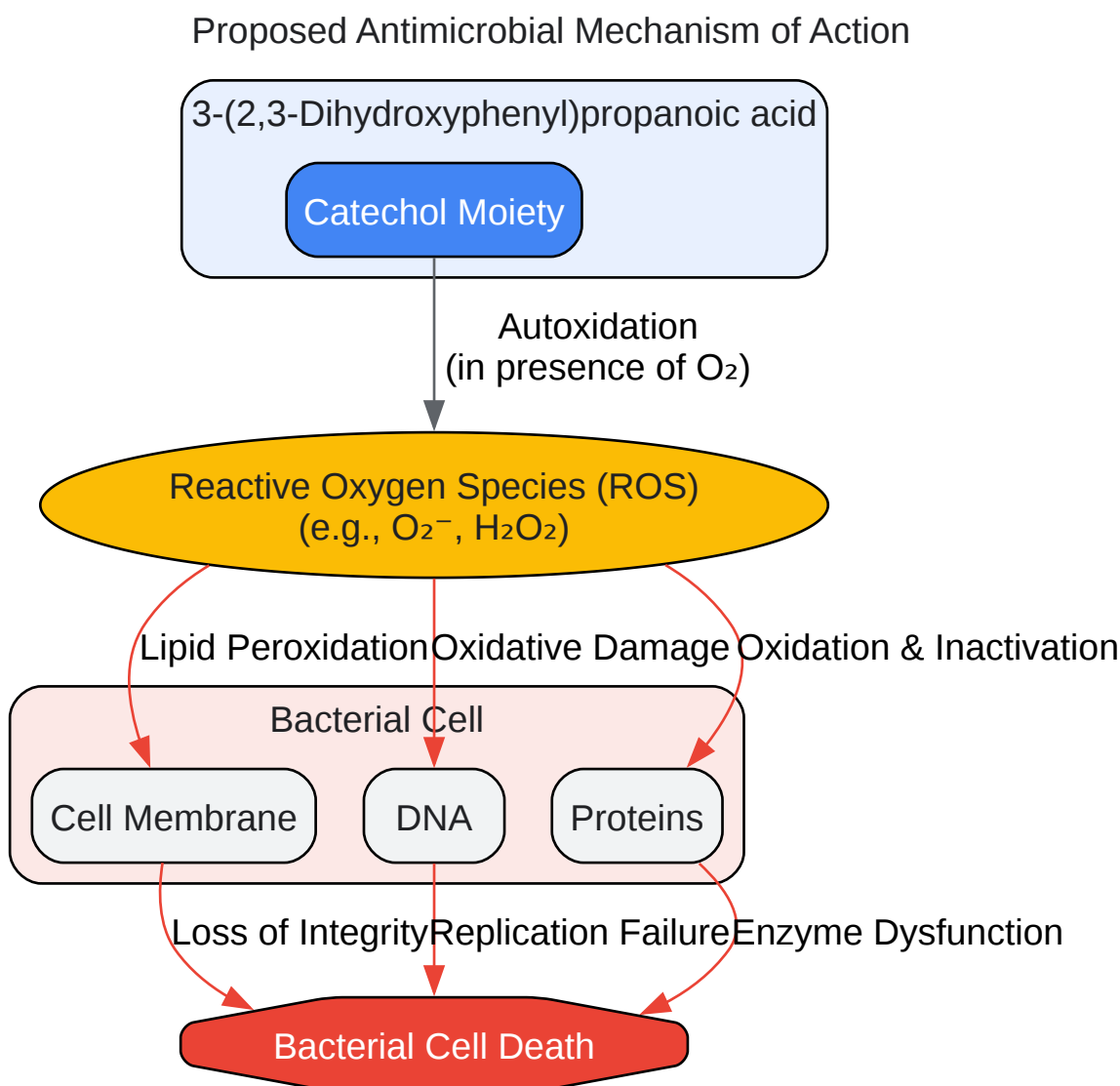
## Biological Activity and Mechanism of Action

While specific studies on **3-(2,3-dihydroxyphenyl)propanoic acid** are limited, its catechol structure is a strong indicator of potential antimicrobial and antioxidant activities.

### Antimicrobial Activity

Phenolic compounds, particularly those containing a catechol moiety, are known to possess antimicrobial properties. The proposed mechanism of action for catechol-containing compounds often involves the generation of reactive oxygen species (ROS) through autoxidation.<sup>[6][7][8][9][10]</sup>





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Proposed mechanism of antimicrobial action via ROS generation.

## Experimental Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

- Materials and Equipment:
  - Test compound (**3-(2,3-dihydroxyphenyl)propanoic acid**)

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Incubator
- Procedure:
  1. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
  2. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
  3. Prepare an inoculum of the test bacteria and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
  4. Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
  5. Incubate the plate at 37°C for 18-24 hours.
  6. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

## Conclusion

**3-(2,3-Dihydroxyphenyl)propanoic acid** presents an interesting scaffold for further investigation, particularly in the fields of antimicrobial and antioxidant research. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a robust framework for its synthesis, characterization, and

biological evaluation based on established chemical principles and data from analogous compounds. The proposed protocols and predicted data herein are intended to serve as a valuable starting point for researchers aiming to explore the therapeutic and scientific potential of this catechol-containing propanoic acid derivative. Further experimental validation is essential to confirm these predictions and to fully elucidate the compound's properties and mechanisms of action.

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